4-Amino-2-(benzyloxy)benzamide 4-Amino-2-(benzyloxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833104
InChI: InChI=1S/C14H14N2O2/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

4-Amino-2-(benzyloxy)benzamide

CAS No.:

Cat. No.: VC17833104

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(benzyloxy)benzamide -

Specification

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 4-amino-2-phenylmethoxybenzamide
Standard InChI InChI=1S/C14H14N2O2/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)
Standard InChI Key GSINHTSWUDAMAC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C(=O)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The molecular formula of 4-amino-2-(benzyloxy)benzamide is C₁₄H₁₄N₂O₂, with a molecular weight of 242.27 g/mol. The compound features:

  • A benzamide backbone (C₆H₅CONH₂) modified at positions 2 and 4.

  • A benzyloxy group (-OCH₂C₆H₅) at C2, enhancing lipophilicity and steric bulk.

  • An amino group (-NH₂) at C4, enabling hydrogen bonding and nucleophilic reactivity.

The IUPAC name is 4-amino-N-(benzyloxy)benzamide, though alternative naming conventions may describe it as 2-(benzyloxy)-4-aminobenzamide.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₄H₁₄N₂O₂Derived from ,
Molecular Weight242.27 g/molCalculated
SolubilityLow water solubility; soluble in DMSO, acetoneSimilar to
Melting PointNot reported (est. 180–220°C)Based on analogs
LogP (Partition Coefficient)~2.5 (moderate lipophilicity)Estimated

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-amino-2-(benzyloxy)benzamide typically involves multi-step reactions, leveraging protective group chemistry and selective functionalization. A plausible route, inferred from patent and analogous benzamide syntheses, includes:

  • Benzylation of 2-hydroxy-4-nitrobenzoic acid:

    • React 2-hydroxy-4-nitrobenzoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group.

    • Reaction:

      2-OH-4-NO₂C₆H₃COOH + BnBr → 2-OBn-4-NO₂C₆H₃COOH\text{2-OH-4-NO₂C₆H₃COOH + BnBr → 2-OBn-4-NO₂C₆H₃COOH}
    • Conditions: DMF, 80°C, 12 hours .

  • Conversion to acid chloride:

    • Treat 2-benzyloxy-4-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

    • Reaction:

      2-OBn-4-NO₂C₆H₃COOH + SOCl₂ → 2-OBn-4-NO₂C₆H₃COCl\text{2-OBn-4-NO₂C₆H₃COOH + SOCl₂ → 2-OBn-4-NO₂C₆H₃COCl}
  • Amidation:

    • React the acid chloride with ammonia (NH₃) or ammonium hydroxide to yield 2-benzyloxy-4-nitrobenzamide.

    • Reaction:

      2-OBn-4-NO₂C₆H₃COCl + NH₃ → 2-OBn-4-NO₂C₆H₃CONH₂\text{2-OBn-4-NO₂C₆H₃COCl + NH₃ → 2-OBn-4-NO₂C₆H₃CONH₂}
  • Reduction of nitro group:

    • Reduce the nitro group at C4 to an amino group using hydrogen gas and a palladium catalyst (Pd/C) or catalytic hydrogenation.

    • Reaction:

      2-OBn-4-NO₂C₆H₃CONH₂ + 3 H₂ → 2-OBn-4-NH₂C₆H₃CONH₂\text{2-OBn-4-NO₂C₆H₃CONH₂ + 3 H₂ → 2-OBn-4-NH₂C₆H₃CONH₂}
    • Conditions: H₂ (1 atm), Pd/C (10%), ethanol, 25°C .

Table 2: Critical Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Key Challenges
1BnBr, K₂CO₃, DMF, 80°C75–85Competing O- vs. C-benzylation
2SOCl₂, reflux90–95Handling corrosive reagents
3NH₃, THF, 0°C60–70Over-amidation risks
4H₂/Pd/C, ethanol, 25°C80–90Catalyst poisoning by S/N

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy:

    • N-H stretch (amide): ~3300 cm⁻¹.

    • C=O stretch (amide): ~1650 cm⁻¹.

    • Aromatic C-H bend: ~750 cm⁻¹ (ortho-substitution) .

  • NMR (¹H and ¹³C):

    • ¹H NMR (DMSO-d₆):

      • δ 7.8–7.3 ppm (m, aromatic H from benzyl and benzene rings).

      • δ 6.6 ppm (s, NH₂).

      • δ 5.1 ppm (s, OCH₂Ph).

    • ¹³C NMR:

      • δ 167 ppm (amide C=O).

      • δ 137–115 ppm (aromatic carbons) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous benzamides reveals decomposition temperatures above 200°C, suggesting moderate thermal stability for 4-amino-2-(benzyloxy)benzamide .

CompoundTarget EnzymeIC₅₀ (μM)Selectivity Index
4-Amino-3-(benzyloxy)benzamideART12.18.5 (vs. ART5)
2-Amino-4-(benzyloxy)benzamideBacterial PBPs15.33.2 (vs. mammalian)
4-Amino-2-(benzyloxy)benzamidePredicted ART1Est. 1–5N/A

Materials Science Applications

  • Coordination polymers: The amino and benzyloxy groups may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), enabling the design of porous materials for gas storage .

  • Polymer additives: Enhances thermal stability in polyamides and polyesters .

HazardPrecautionary Measures
Skin contactWear nitrile gloves; wash with soap/water
InhalationUse fume hood; monitor airborne concentrations
DisposalIncinerate at >800°C; comply with local regulations

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